molecular formula C11H10F3N3O2S B1228332 1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide

1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide

Cat. No. B1228332
M. Wt: 305.28 g/mol
InChI Key: QFMCGTGHSYOLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide is a sulfonamide.

Scientific Research Applications

  • Synthesis and Characterization for Diverse Applications :

    • A study by Küçükgüzel et al. (2013) reported the synthesis and characterization of derivatives related to this compound. These derivatives exhibited potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This study highlights the compound's versatility in medical research applications Küçükgüzel et al. (2013).
  • Antimicrobial and Antioxidant Activities :

    • Bhat et al. (2016) synthesized new derivatives of the compound and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some derivatives showed broad-spectrum antimicrobial activities and moderate to good antioxidant activities Bhat et al. (2016).
  • Application in Ionic Liquids :

    • Zhang et al. (2003) described a methodology for direct methylation or trifluoroethylation of imidazole derivatives, including compounds similar to 1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide. This process facilitates the creation of room temperature ionic liquids (RTILs), expanding the compound's applicability in chemistry Zhang et al. (2003).
  • Physicochemical Properties :

    • Research by Emel’yanenko et al. (2017) explored the thermochemical properties of phenyl substituted imidazoles, which are structurally similar to the compound . The study provided insights into their vapor pressures and enthalpies of vaporization, crucial for practical applications in various fields Emel’yanenko et al. (2017).
  • Antitumor Evaluation and QSAR Studies :

    • Tomorowicz et al. (2020) conducted antitumor evaluations and QSAR (Quantitative Structure–Activity Relationship) studies on novel benzenesulfonamides, which are structurally related to the compound. This research aids in understanding the anticancer potential of these compounds Tomorowicz et al. (2020).

properties

Product Name

1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide

Molecular Formula

C11H10F3N3O2S

Molecular Weight

305.28 g/mol

IUPAC Name

1-methyl-N-[4-(trifluoromethyl)phenyl]imidazole-4-sulfonamide

InChI

InChI=1S/C11H10F3N3O2S/c1-17-6-10(15-7-17)20(18,19)16-9-4-2-8(3-5-9)11(12,13)14/h2-7,16H,1H3

InChI Key

QFMCGTGHSYOLIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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